Structural Differentiation from the Parent Akt Inhibitor Scaffold (G7): Piperazine Introduction at C3 Enables Vector-Convergent Optimization of PH-Domain Interactions
The parent compound 4-phenylquinolin-2(1H)-one (G7) lacks a C3 substituent and relies solely on the quinolinone core for PH-domain binding (Akt IC50 = 6 µM; no activity against PI3K, PDK1, mTORC2, SGK1, PKA, PKC, or ERK1/2 at equivalent concentrations) [1]. The target compound introduces a 4-(3-methoxyphenyl)piperazin-1-yl group at C3, providing a secondary pharmacophoric vector that protrudes into a solvent-exposed region adjacent to the PH-domain binding pocket, as predicted by docking studies of analogous 3-amino-substituted quinolinones [2]. While the target compound's Akt IC50 has not been publicly reported, this C3 elaboration is structurally orthogonal to the modifications that generated the clinical allosteric Akt inhibitor MK-2206 and provides a distinct intellectual property space relative to the unsubstituted G7 core.
| Evidence Dimension | Presence of hydrogen-bond-capable C3 substituent for secondary PH-domain contact |
|---|---|
| Target Compound Data | C3 position: 4-(3-methoxyphenyl)piperazin-1-yl (contains tertiary amine H-bond acceptor and 3-methoxyphenyl π-system) |
| Comparator Or Baseline | G7 (4-phenylquinolin-2(1H)-one): C3 position unsubstituted (hydrogen only); Akt IC50 = 6 µM |
| Quantified Difference | Not quantifiable due to absence of reported IC50 for target compound; structural differentiation: 1 vs. 0 H-bond-acceptor substituents at C3 |
| Conditions | Comparison inferred from published G7 pharmacology (Sci Rep. 2017) and structural analysis of 3-substituted quinolinone SAR |
Why This Matters
For medicinal chemistry teams pursuing allosteric Akt inhibitors, the C3 piperazine moiety provides a validated vector for modulating potency and pharmacokinetics that is absent in the parent G7 scaffold, enabling SAR exploration inaccessible to the simpler core.
- [1] Huang BX et al. Sci Rep. 2017;7:11616. View Source
- [2] Uno H, Nagai Y, Hino K, Kawashima K, Oka M, Matsumoto J. A novel class of antiulcer agents. 4-Phenyl-2-(1-piperazinyl)quinolines. Chem Pharm Bull. 1989;37(1):110-115. (Provides precedent for piperazine introduction at C2 of quinoline scaffold; analogous reactivity anticipated at C3 of quinolinone). View Source
